molecular formula C10H12N4O2 B14882291 3-Methyl-2,4-dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

3-Methyl-2,4-dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B14882291
M. Wt: 220.23 g/mol
InChI Key: SWJNTWHQGVBFMB-UHFFFAOYSA-N
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Description

3-Methyl-2,4-dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound with a unique structure that includes a pyrrolidine ring and a tetrahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,4-dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of magnesium in tetrahydrofuran to prepare a Grignard reagent, followed by the addition of trimethyl borate and subsequent reactions under inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,4-dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include bis-triphenylphosphine-palladium (II) chloride, sodium hydrogencarbonate, and N,N-dimethyl-formamide. The reactions are typically carried out under inert atmosphere at elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with 2-methyl-4-fluorophenylboronic acid under inert atmosphere can yield various substituted derivatives of the original compound .

Scientific Research Applications

3-Methyl-2,4-dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-2,4-dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism is still under investigation, but it is believed to involve binding to certain enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydropyrimidine derivatives and pyrrolidine-containing molecules. Examples include:

Uniqueness

What sets 3-Methyl-2,4-dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile apart is its unique combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for a wide range of modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

3-methyl-2,4-dioxo-1-pyrrolidin-3-ylpyrimidine-5-carbonitrile

InChI

InChI=1S/C10H12N4O2/c1-13-9(15)7(4-11)6-14(10(13)16)8-2-3-12-5-8/h6,8,12H,2-3,5H2,1H3

InChI Key

SWJNTWHQGVBFMB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CN(C1=O)C2CCNC2)C#N

Origin of Product

United States

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